

# Structural Validation of 4-Bromo-2-(trifluoromethyl)phenol: A Comparative Analysis

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## Compound of Interest

Compound Name: **4-Bromo-2-(trifluoromethyl)phenol**

Cat. No.: **B1266203**

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For researchers, scientists, and drug development professionals, the definitive structural confirmation of a molecule is paramount. While X-ray crystallography provides the gold standard for structural elucidation, its application can be limited by the availability of suitable single crystals. This guide provides a comparative analysis for the structural validation of **4-Bromo-2-(trifluoromethyl)phenol**, addressing the absence of its single-crystal X-ray diffraction data through a comprehensive evaluation of alternative and comparative analytical techniques.

While a direct crystal structure determination for **4-Bromo-2-(trifluoromethyl)phenol** is not publicly available, its molecular integrity can be confidently established through a combination of spectroscopic methods and comparative analysis with structurally analogous compounds that have been characterized by X-ray crystallography. This guide presents the available data to support the structural confirmation of **4-Bromo-2-(trifluoromethyl)phenol**.

## Comparative Crystallographic Data

To provide a framework for the expected solid-state conformation of **4-Bromo-2-(trifluoromethyl)phenol**, crystallographic data from closely related structures are presented below. These compounds share key structural motifs, such as the brominated phenol ring, offering valuable insights into potential intermolecular interactions and packing arrangements.

Parameter	4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol	4-Bromo-2-[(E)-(4-chlorophenyl)iminomethyl]phenol
Molecular Formula	C <sub>13</sub> H <sub>9</sub> BrFNO	C <sub>13</sub> H <sub>9</sub> BrCINO
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /n	P2 <sub>1</sub> /c
Unit Cell Dimensions	a = 4.4820(2) Å, b = 20.8088(9) Å, c = 12.2189(5) Å β = 94.570(2)°	a = 27.652(11) Å, b = 7.011(3) Å, c = 6.219(3) Å β = 96.38(2)°
Reference	<a href="#">[1]</a>	<a href="#">[2]</a>

These related structures demonstrate that brominated phenols readily form stable crystalline lattices. The presence of the bulky trifluoromethyl group in the target molecule is expected to influence the crystal packing, but the fundamental planar phenol ring structure provides a reliable basis for structural prediction.

## Spectroscopic Validation Methods

In the absence of X-ray data, a combination of spectroscopic techniques provides robust evidence for the chemical structure of **4-Bromo-2-(trifluoromethyl)phenol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. For **4-Bromo-2-(trifluoromethyl)phenol**, <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR would provide definitive structural confirmation. While specific spectra for this compound are not readily available in public databases, the expected chemical shifts and coupling patterns can be predicted based on established principles and data from similar compounds.

### Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of a molecule, confirming its molecular weight. The molecular formula of **4-Bromo-2-(trifluoromethyl)phenol** is C<sub>7</sub>H<sub>4</sub>BrF<sub>3</sub>O, with a

calculated molecular weight of approximately 241.01 g/mol .[\[2\]](#)[\[3\]](#) The isotopic pattern of bromine (approximately 1:1 ratio of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) would be a key diagnostic feature in the mass spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. For **4-Bromo-2-(trifluoromethyl)phenol**, characteristic absorption bands would be expected for the O-H stretch of the phenol, C-F stretches of the trifluoromethyl group, and C-Br stretch, as well as aromatic C-H and C=C vibrations.

## Experimental Protocols

Detailed experimental protocols for the primary analytical techniques used in structural validation are outlined below.

### Single-Crystal X-ray Diffraction Protocol:

A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected, typically using a CCD area detector and monochromatic X-ray radiation (e.g., Mo K $\alpha$ ). The crystal structure is solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>.

### NMR Spectroscopy Protocol:

The sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

### Mass Spectrometry (Electron Ionization - EI) Protocol:

A dilute solution of the sample is introduced into the mass spectrometer. The sample is ionized by a high-energy electron beam. The resulting ions are separated based on their mass-to-charge ratio and detected.

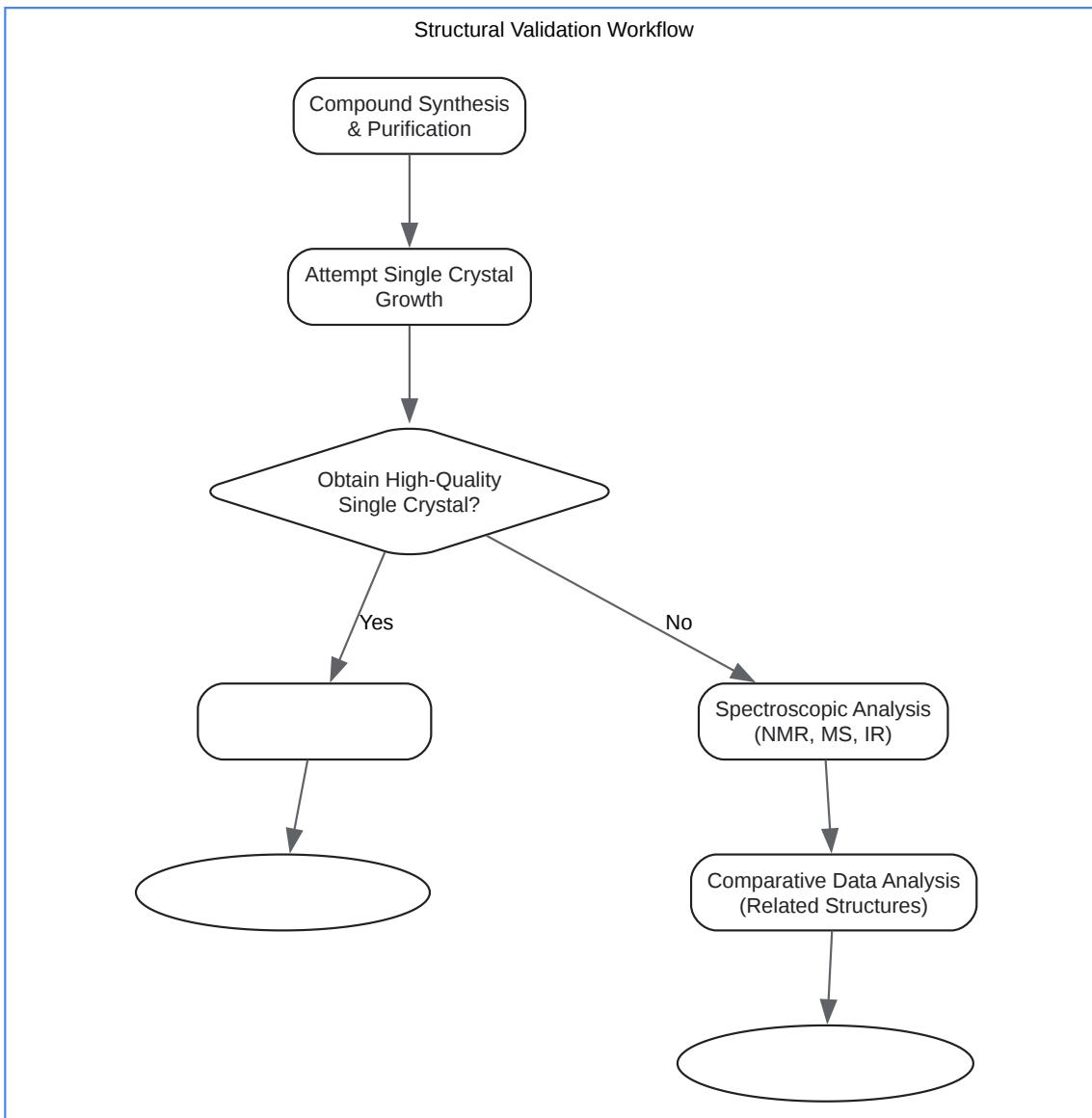
### Infrared (FT-IR) Spectroscopy Protocol:

A small amount of the solid sample is placed on an attenuated total reflectance (ATR) crystal, or prepared as a KBr pellet. The infrared spectrum is recorded over a specific range (e.g.,

4000-400  $\text{cm}^{-1}$ ).

## Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a chemical compound like **4-Bromo-2-(trifluoromethyl)phenol**, prioritizing the gold standard method and outlining alternative pathways.



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Caption: Logical workflow for the structural validation of a chemical compound.

## Conclusion

While the definitive three-dimensional structure of **4-Bromo-2-(trifluoromethyl)phenol** from single-crystal X-ray analysis remains to be determined, a robust structural assignment can be achieved through a combination of spectroscopic methods. The available data from analogous compounds provides a strong foundation for predicting its molecular geometry and solid-state behavior. For researchers in drug development and related fields, this comparative guide underscores the importance of employing a multi-technique approach for comprehensive structural validation.

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